molecular formula C8H7F2NO2 B12999969 Methyl 3-(difluoromethyl)isonicotinate

Methyl 3-(difluoromethyl)isonicotinate

Cat. No.: B12999969
M. Wt: 187.14 g/mol
InChI Key: JGYDLJMVQUVKIA-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H7F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms on the methyl group are replaced by two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)isonicotinate typically involves the difluoromethylation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(difluoromethyl)isonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)isonicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(difluoromethyl)isonicotinate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group at the 3-position can enhance its stability and binding properties compared to other isonicotinate derivatives .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

methyl 3-(difluoromethyl)pyridine-4-carboxylate

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-4-6(5)7(9)10/h2-4,7H,1H3

InChI Key

JGYDLJMVQUVKIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(F)F

Origin of Product

United States

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